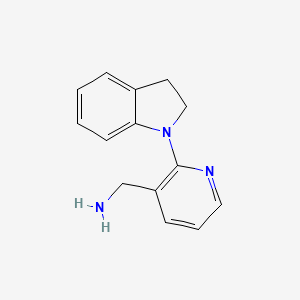

(2-(Indolin-1-yl)pyridin-3-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-(Indolin-1-yl)pyridin-3-yl)methanamine is a compound that features both an indole and a pyridine moiety. Indole derivatives are significant in natural products and drugs due to their biological activities, while pyridine derivatives are known for their wide range of applications in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Indolin-1-yl)pyridin-3-yl)methanamine can be achieved through various methods. One common approach involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to yield the amine . Another method involves the Fischer indole synthesis, where hydrazine reacts with ketones or aldehydes under acidic conditions to form indoles .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

(2-(Indolin-1-yl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides .

Major Products Formed

The major products formed from these reactions include oxindole derivatives, piperidine derivatives, and various substituted indoles .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (2-(Indolin-1-yl)pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biology, this compound is studied for its potential as a ligand for various receptors. Its indole moiety is known to interact with serotonin receptors, making it a candidate for research in neuropharmacology .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications, including its use as an anticancer agent due to its ability to induce apoptosis in cancer cells .

Industry

In industry, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .

Mecanismo De Acción

The mechanism of action of (2-(Indolin-1-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The indole moiety can bind to serotonin receptors, modulating neurotransmitter activity. The pyridine moiety can interact with various enzymes, affecting their catalytic activity . These interactions lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include:

[2-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidine]: Known for its activity as a receptor tyrosine kinase inhibitor.

[2-(2,3-Dihydro-1H-indol-5-ylmethyl)amine]: Studied for its potential as a pharmacological agent.

Uniqueness

What sets (2-(Indolin-1-yl)pyridin-3-yl)methanamine apart is its dual functionality, combining the properties of both indole and pyridine moieties.

Actividad Biológica

(2-(Indolin-1-yl)pyridin-3-yl)methanamine is a compound that has garnered attention due to its potential biological activities. This article delves into its mechanisms of action, biochemical properties, and various biological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound features an indole moiety connected to a pyridine ring, which contributes to its diverse biological activities. The structural characteristics allow it to interact with various biological targets, influencing multiple pathways.

Target Interactions

Indole derivatives, including this compound, are known to bind with high affinity to several receptors, particularly receptor tyrosine kinases (RTKs). Research indicates that modifications in the indole structure can enhance selectivity towards specific RTKs such as VEGF and EGF .

Enzymatic Inhibition

The compound has been shown to inhibit certain enzymes involved in cellular processes. For instance, it has a reported binding affinity (Kd) of 0.004 μM and an IC50 value of 0.011 μM against RIPK1, indicating potent inhibitory effects.

Biological Activities

The biological activities attributed to this compound span several therapeutic areas:

- Antiviral Activity : Indole derivatives have demonstrated inhibition of viral replication by targeting specific enzymes involved in the process.

- Anticancer Effects : Studies indicate that this compound may exhibit cytotoxic effects on various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Properties : The compound shows promise in modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines. The results showed significant cytotoxicity at concentrations above 10 µM, with a notable increase in apoptosis markers after 24 hours of treatment. This suggests potential for development as an anticancer agent.

Case Study 2: Antiviral Effects

In vitro assays demonstrated that the compound effectively reduced viral load in infected cells by over 70% at a concentration of 5 µM. This antiviral activity was attributed to the inhibition of viral polymerase activity, highlighting its potential in viral disease management.

Biochemical Pathways

The compound participates in several biochemical pathways:

- Cell Signaling : It influences signaling cascades related to growth factor receptors.

- Gene Expression : Alters gene expression profiles associated with apoptosis and inflammation.

- Metabolism : Undergoes metabolic transformations that enhance or diminish its biological efficacy.

Propiedades

IUPAC Name |

[2-(2,3-dihydroindol-1-yl)pyridin-3-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c15-10-12-5-3-8-16-14(12)17-9-7-11-4-1-2-6-13(11)17/h1-6,8H,7,9-10,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJNMKUIENWOAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=C(C=CC=N3)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.